molecular formula C10H15NO2 B092416 N-Phenyldiethanolamine CAS No. 120-07-0

N-Phenyldiethanolamine

Cat. No.: B092416
CAS No.: 120-07-0
M. Wt: 181.23 g/mol
InChI Key: OJPDDQSCZGTACX-UHFFFAOYSA-N
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Description

N-Phenyldiethanolamine, also known as 2,2′-(Phenylimino)diethanol, is an organic compound with the molecular formula C10H15NO2. It is a tertiary amino compound and a dialkylarylamine. This compound is characterized by its white to brown crystalline appearance and is soluble in benzene, ethanol, and ether .

Mechanism of Action

Target of Action

N-Phenyldiethanolamine primarily targets metal surfaces, where it adsorbs and forms a protective barrier . This interaction with metal ions plays a crucial role in its function as a corrosion inhibitor .

Mode of Action

The compound’s mode of action involves adsorption onto the metal surface, which creates a barrier that reduces the rate of corrosion . This compound achieves this by interacting with the metal ions and altering the electrochemical processes that drive corrosion .

Biochemical Pathways

The oxidation of this compound has been studied in an aqueous alkaline medium . A reaction mechanism involving two pre-equilibria leads to the formation of an Ag(III)-periodato-PEA ternary complex . This complex undergoes a two-electron transfer from the coordination PEA to the metal center via two parallel pathways: one pathway is spontaneous and the other is assisted by a hydroxide ion .

Pharmacokinetics

It’s known that the compound follows a two-compartment model after intravenous administration . The plasma half-life of this compound is about 30 minutes .

Result of Action

The primary result of this compound’s action is the reduction of corrosion rates on metal surfaces . By forming a protective barrier on the metal surface, it prevents the electrochemical processes that lead to corrosion .

Action Environment

This compound is sensitive to environmental factors. It’s also sensitive to light and moisture , which can influence its action, efficacy, and stability.

Preparation Methods

N-Phenyldiethanolamine is typically synthesized through the addition reaction of aniline and ethylene oxide . The reaction conditions involve the use of aniline as the starting material, which reacts with ethylene oxide under controlled temperature and pressure to yield this compound. Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

N-Phenyldiethanolamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl groups can be replaced by other functional groups.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Phenyldiethanolamine has a wide range of scientific research applications:

Comparison with Similar Compounds

N-Phenyldiethanolamine can be compared with other similar compounds such as:

    N-Methyldiethanolamine: Similar in structure but with a methyl group instead of a phenyl group.

    N-tert-Butyldiethanolamine: Contains a tert-butyl group instead of a phenyl group.

    Diethanolamine: Lacks the phenyl group, making it less hydrophobic compared to this compound.

The uniqueness of this compound lies in its phenyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
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InChI

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDDQSCZGTACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021962
Record name N-Phenyl diethanolamine
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Molecular Weight

181.23 g/mol
Source PubChem
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Physical Description

Other Solid, White or light brown solid with an amine-like odor; [Alfa Aesar MSDS]
Record name Ethanol, 2,2'-(phenylimino)bis-
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Vapor Pressure

0.00000202 [mmHg]
Record name N-Phenyl diethanolamine
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CAS No.

120-07-0
Record name N-Phenyldiethanolamine
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Record name N-Phenyl diethanolamine
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Record name N-Phenyldiethanolamine
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Record name Ethanol, 2,2'-(phenylimino)bis-
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Record name N-Phenyl diethanolamine
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Record name 2,2'-phenyliminodiethanol
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Record name N-PHENYL DIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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